

# Spectroscopic data of 2-Iodo-4-methylphenol ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Iodo-4-methylphenol

Cat. No.: B175219

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## Spectroscopic Profile of 2-Iodo-4-methylphenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Iodo-4-methylphenol** (also known as 2-iodo-p-cresol), a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, and includes detailed experimental protocols and workflow diagrams.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Iodo-4-methylphenol**.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	Ar-H (H-6)
~7.0 - 7.1	dd	1H	Ar-H (H-5)
~6.8 - 6.9	d	1H	Ar-H (H-3)
~4.5 - 5.5	br s	1H	-OH
~2.2 - 2.3	s	3H	-CH <sub>3</sub>

Note: Predicted values are based on typical chemical shifts for substituted phenols. Actual experimental values may vary depending on the solvent and concentration.

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
~152	C-1 (C-OH)
~138	C-3
~132	C-5
~130	C-4 (C-CH <sub>3</sub> )
~115	C-6
~85	C-2 (C-I)
~20	-CH <sub>3</sub>

Source: Based on data available in PubChem and predicted values.[\[1\]](#)

**Table 3: IR Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (hydrogen-bonded)
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium-Strong	C=C aromatic ring stretch
1500 - 1400	Medium-Strong	C=C aromatic ring stretch
1260 - 1140	Strong	C-O stretch
~850 - 800	Strong	C-H out-of-plane bend (para-substituted)

Source: Characteristic absorption bands for phenols.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
234	High	[M] <sup>+</sup> (Molecular Ion)
107	High	[M - I] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Source: NIST Mass Spectrometry Data Center.[\[1\]](#)[\[5\]](#) The molecular weight of **2-Iodo-4-methylphenol** is 234.03 g/mol .[\[1\]](#)[\[5\]](#)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-Iodo-4-methylphenol**.

Materials:

- **2-Iodo-4-methylphenol** sample

- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- NMR tubes
- Tetramethylsilane (TMS) as an internal standard
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Iodo-4-methylphenol** in 0.5-0.7 mL of a deuterated solvent in a clean, dry NMR tube.
- **Internal Standard:** Add a small amount of TMS to the solution to serve as a reference for chemical shifts ( $\delta = 0.00$  ppm).
- **Spectrometer Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle of  $90^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , longer acquisition time and relaxation delay compared to  $^1\text{H}$  NMR, and a larger number of scans.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

To confirm the assignment of the hydroxyl proton, a "D<sub>2</sub>O shake" experiment can be performed. [6] A few drops of deuterium oxide (D<sub>2</sub>O) are added to the NMR tube, the tube is shaken, and the <sup>1</sup>H NMR spectrum is reacquired. The peak corresponding to the -OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange.[6][7]

## Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **2-Iodo-4-methylphenol** to identify its functional groups.

Materials:

- **2-Iodo-4-methylphenol** sample
- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
- Potassium bromide (KBr), if using the pellet method
- Solvent (e.g., CCl<sub>4</sub>), if using the solution method

Procedure (using Attenuated Total Reflectance - ATR):

- **Spectrometer Preparation:** Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid or liquid **2-Iodo-4-methylphenol** sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>).
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed. The characteristic absorption bands are identified and assigned to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Iodo-4-methylphenol**.

Materials:

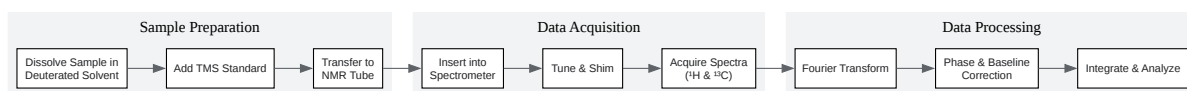
- **2-Iodo-4-methylphenol** sample
- Gas chromatograph-mass spectrometer (GC-MS) system
- Helium carrier gas
- Solvent for sample dissolution (e.g., dichloromethane, methanol)

Procedure (using GC-MS with Electron Ionization - EI):

- Sample Preparation: Prepare a dilute solution of **2-Iodo-4-methylphenol** in a volatile solvent.<sup>[8]</sup>
- GC Separation: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC. The sample is vaporized and separated based on its components' boiling points and interactions with the GC column.
- Ionization: As the separated **2-Iodo-4-methylphenol** elutes from the GC column, it enters the mass spectrometer's ion source. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion ( $[\text{M}]^+$ ) and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ .
- Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern provides structural information about the molecule.

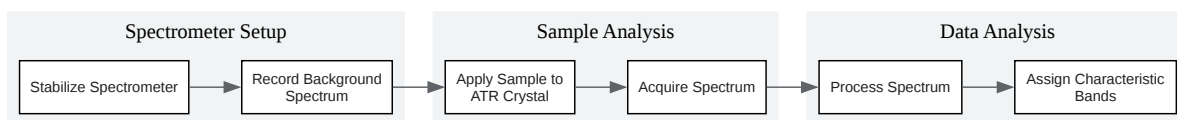
## Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



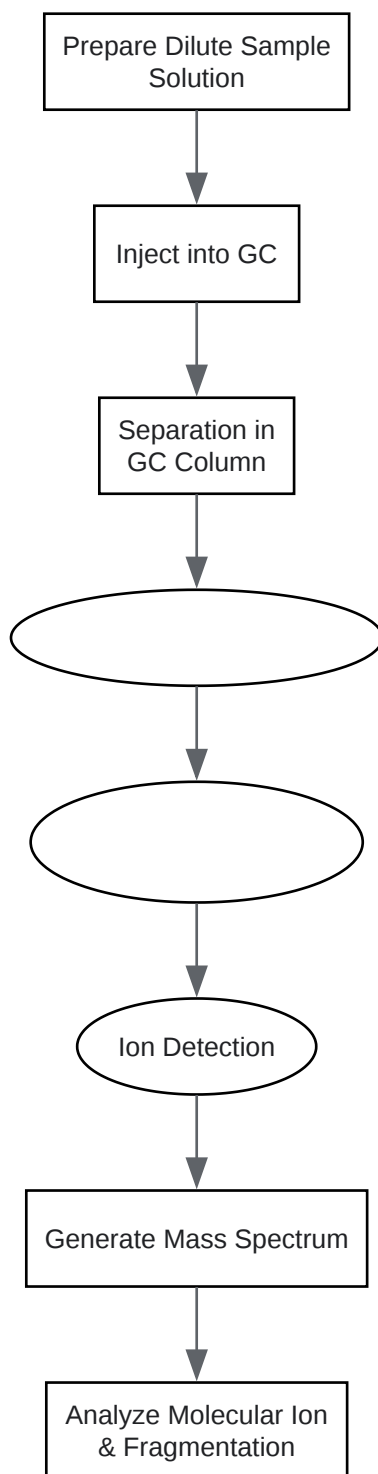
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### NMR Spectroscopy Experimental Workflow



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### IR Spectroscopy (ATR) Experimental Workflow



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### GC-MS Experimental Workflow



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